(Z)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid, also known as MTB, is a thiazolidine-2,4-dione derivative that has shown potential as an anti-inflammatory and anti-cancer agent. This compound has a unique structure that allows it to interact with various biological targets, making it an interesting subject for scientific research.
Scientific Research Applications
Anticancer Potential
A series of substituted benzamides and benzoates, synthesized using (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoic acid as a common intermediate, have been evaluated for their anticancer activity. These compounds showed potent anti-cancer activity against A549 and L132 cell lines, with particular analogues demonstrating significant potency. The study also explored the Structure Activity Relationship (SAR) to aid further development of these compounds as potential anti-cancer agents (Soni, Sanghvi, Devkar, & Thakore, 2015).
Antimicrobial Activities
Benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes have been synthesized and characterized, demonstrating good antimicrobial activity against human epidemic causing bacterial strains. This research highlights the potential of these compounds in addressing infections in various parts of the body, including the mouth, lungs, gastrointestinal tract, and in managing nosocomial infections (Mishra, Gound, Mondal, Yadav, & Pandey, 2019).
Anti-inflammatory Drugs Development
Research dedicated to the design of new non-steroidal anti-inflammatory drugs (NSAIDs) has led to the synthesis of ylidene derivatives of 2-thioxo-4-thiazolidinone, demonstrating anti-exudative activity. A notable lead compound identified shows anti-exudative activity comparable to classic NSAIDs like Diclofenac, suggesting potential for profound study and development into new anti-inflammatory treatments (Golota, Danylyuk, Yushchenko, Voloshchuk, Bilyk, & Lesyk, 2015).
Antibacterial and Antifungal Effects
Novel derivatives of 4-thiazolidinone, containing benzothiazole moiety, have been screened for antimicrobial properties. These compounds have shown significant activity against a range of microbial strains, indicating their potential as effective agents in combating bacterial and fungal infections. Some of these derivatives have been identified as potent candidates for further development into antimicrobial drugs (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
properties
IUPAC Name |
4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3S2/c1-13-10(14)9(18-12(13)17)6-7-2-4-8(5-3-7)11(15)16/h2-6H,1H3,(H,15,16)/b9-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJZJHABLIYZOZ-TWGQIWQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)O)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)O)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.